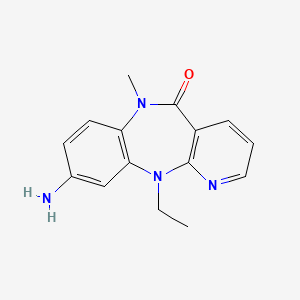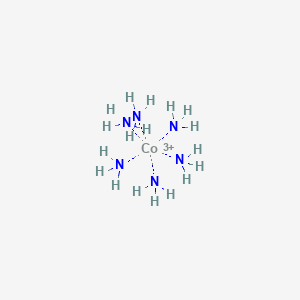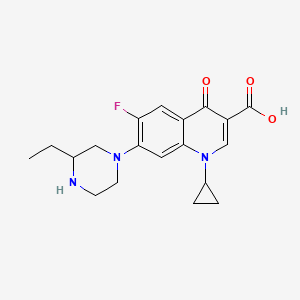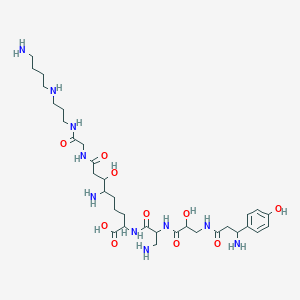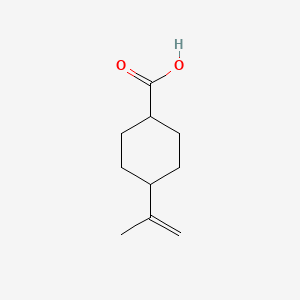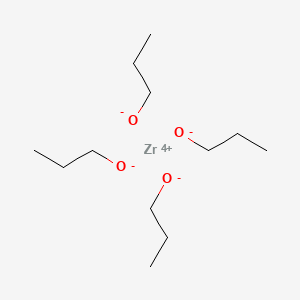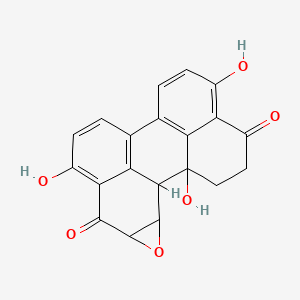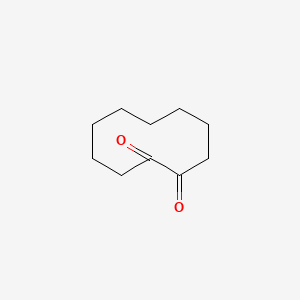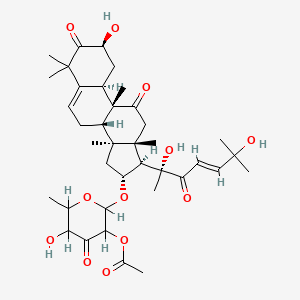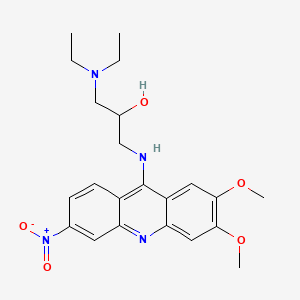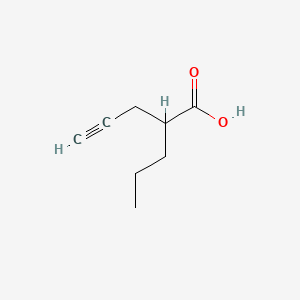![molecular formula C19H24N4O6 B1204460 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione CAS No. 5720-12-7](/img/structure/B1204460.png)
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione is a complex organic compound with significant relevance in various scientific fields. This compound is structurally related to riboflavin (vitamin B2), which plays a crucial role in biological systems as a precursor to coenzymes involved in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and subsequent functional group modifications to introduce the tetrahydroxypentyl side chain .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reaction. The purification process often involves crystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to different structural analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione has numerous applications in scientific research:
Chemistry: It is used as a model compound to study redox reactions and electron transfer processes.
Biology: The compound’s structural similarity to riboflavin makes it useful in studying flavoproteins and their role in cellular metabolism.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione involves its interaction with various molecular targets and pathways. As a redox-active compound, it can participate in electron transfer reactions, influencing cellular redox states. This can affect various biochemical pathways, including those involved in energy production, detoxification, and signaling .
Comparison with Similar Compounds
Similar Compounds
Riboflavin (Vitamin B2): Shares a similar core structure but differs in the side chain composition.
Flavin Mononucleotide (FMN): A phosphorylated derivative of riboflavin, involved in various enzymatic reactions.
Flavin Adenine Dinucleotide (FAD): Another derivative of riboflavin, acting as a coenzyme in redox reactions.
Uniqueness
7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione is unique due to its specific side chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
5720-12-7 |
|---|---|
Molecular Formula |
C19H24N4O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7,8-diethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C19H24N4O6/c1-3-9-5-11-12(6-10(9)4-2)23(7-13(25)16(27)14(26)8-24)17-15(20-11)18(28)22-19(29)21-17/h5-6,13-14,16,24-27H,3-4,7-8H2,1-2H3,(H,22,28,29)/t13-,14+,16-/m0/s1 |
InChI Key |
TZVMOPMDLUJXPI-LZWOXQAQSA-N |
SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Isomeric SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CCC1=CC2=C(C=C1CC)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Synonyms |
7,8-diethyl-10-(1'-D-ribityl)isoalloxazine 7,8-diethylflavin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methylpropyl 2-[(4-methyl-1,3-thiazol-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B1204378.png)
